![molecular formula C18H20FN5O3S B2361854 Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 868220-03-5](/img/structure/B2361854.png)
Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorophenyl group, a hydroxythiazolo group, and a triazolyl group attached to a piperazine ring. Further structural characterization can be done using techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its neuroprotective properties. It’s designed to protect neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and others. The neuroprotective activity is assessed through cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking studies .
Anti-neuroinflammatory Agent
Inflammation of the nervous system can lead to or exacerbate neurodegenerative diseases. This compound has shown promising anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells, which are key players in neuroinflammation .
Energetic Materials
Compounds with a [1,2,4]triazolo[3,2-b][1,2,4]triazol moiety have been synthesized for use as energetic materials. These materials are essential in various applications, including explosives, propellants, and pyrotechnics. They are characterized by their sensitivity to external stimuli and their detonation performance .
Heat-resistant Explosives
The structural features of this compound suggest potential applications as a heat-resistant explosive. Such materials are valuable in situations where thermal stability is critical, and they must perform under extreme conditions without premature detonation .
Pharmacological Research
The compound’s pharmacological profile is being explored for multiple therapeutic applications. Its interaction with various biological pathways suggests potential uses in the development of new medications, particularly those targeting neurological disorders .
Material Science
The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties. These could include new types of polymers, coatings, or other materials where the compound’s molecular interactions confer desirable characteristics .
Mechanism of Action
Target of Action
Similar compounds have been reported to show superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiled form of DNA, which is crucial for transcription and replication processes.
Mode of Action
This inhibition could lead to disruptions in DNA replication and transcription, affecting the growth and proliferation of cells .
Biochemical Pathways
The compound’s interaction with Top1 suggests that it may affect the DNA replication and transcription pathways. By inhibiting Top1, the compound could prevent the unwinding of DNA, thereby disrupting these essential cellular processes. The downstream effects could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Result of Action
The inhibition of Top1 by the compound could lead to disruptions in DNA replication and transcription. This could result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . Therefore, the compound could potentially have anti-cancer properties.
Future Directions
properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3S/c1-2-27-18(26)23-8-6-22(7-9-23)14(12-4-3-5-13(19)10-12)15-16(25)24-17(28-15)20-11-21-24/h3-5,10-11,14,25H,2,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLDJKUKBPBBEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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